molecular formula C12H16N2O4S B6419202 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide CAS No. 1211650-90-6

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide

Cat. No.: B6419202
CAS No.: 1211650-90-6
M. Wt: 284.33 g/mol
InChI Key: CXACQEMQGMWSIV-UHFFFAOYSA-N
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Description

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide is a chemical compound with a unique structure that includes a thiolane ring and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide typically involves the reaction of a thiolane derivative with a pyridine carboxamide precursor. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the thiolane derivative can be synthesized through the oxidation of a thiolane compound using an oxidizing agent such as hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfone derivatives, while reduction can produce thiol derivatives .

Scientific Research Applications

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiolane ring and pyridine carboxamide group can form specific interactions with these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-18-12-10(3-2-5-13-12)11(15)14-7-9-4-6-19(16,17)8-9/h2-3,5,9H,4,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXACQEMQGMWSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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